3-(Methylthio)butanal

Catalog No.
S1490289
CAS No.
16630-52-7
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)butanal

CAS Number

16630-52-7

Product Name

3-(Methylthio)butanal

IUPAC Name

3-methylsulfanylbutanal

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3

InChI Key

NCBDFIPMWRKPDU-UHFFFAOYSA-N

SMILES

CC(CC=O)SC

Solubility

insoluble in water; soluble in alcohol

Synonyms

3-(Methylthio)butyraldehyde; 3-Methylsulfanylbutyraldehyde; β-(Methylthio)butyraldehyde

Canonical SMILES

CC(CC=O)SC

3-(Methylthio)butanal, also known as potato butyraldehyde, is an organic compound with the molecular formula C5_5H10_{10}OS and a molecular weight of 118.20 g/mol. It is classified as an aldehyde, specifically an alpha-hydrogen aldehyde, characterized by the presence of a methylthio group (-S-CH3_3) attached to the third carbon of a butanal chain. This compound is notable for its distinct green odor and vegetable-like flavor, which makes it valuable in flavoring applications .

3-(Methylthio)butanal is generally considered safe for use as a flavoring agent when used within recommended levels []. However, it can exhibit some hazardous properties:

  • Flammability: It is classified as a flammable liquid.
  • Irritancy: It can irritate the skin, eyes, and respiratory system upon contact or inhalation.

Chemical Properties and Occurrence:

3-(Methylthio)butanal, also known as 3-methylsulfanylbutanal, is an organic compound with the chemical formula C₅H₁₀OS. It is a colorless liquid with a strong, characteristic odor described as "sulphurous, vegetative, cabbage-like and green with a fishy nuance" []. Its CAS number is 16630-52-7 and its molecular weight is approximately 118.20 g/mol [].

Flavor Chemistry:

This compound plays a significant role in flavor chemistry, particularly contributing to the characteristic aromas of various food items. Research has identified 3-(Methylthio)butanal as a key contributor to the "tomato-like" flavor profile, alongside its close relative, 3-methylthiopropanal (methional) []. Studies have shown its presence in various foods like tomatoes, vegetables, pickles, and condiments [].

Analytical Techniques and Detection:

Researchers employ various analytical techniques to detect and quantify 3-(Methylthio)butanal in food samples. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for its identification due to its high sensitivity and specificity []. Additionally, sensory evaluation by trained panelists remains an important tool for characterizing and understanding the flavor profile of this compound.

The reactivity of 3-(Methylthio)butanal is primarily influenced by its aldehyde functional group. Common reactions include:

  • Oxidation: 3-(Methylthio)butanal can be oxidized to form 3-(methylthio)butanoic acid under appropriate conditions.
  • Reduction: It can undergo reduction to yield 3-(methylthio)butanol when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The aldehyde can participate in condensation reactions with alcohols to form hemiacetals or acetals, depending on the reaction conditions.

These reactions are typical for aldehydes and showcase the compound's potential for further chemical transformations .

Research indicates that 3-(Methylthio)butanal may possess various biological activities. It has been studied for its potential effects on flavor perception and sensory attributes in food products, particularly in enhancing vegetable flavors. Additionally, compounds with similar structures have been investigated for their antimicrobial properties, although specific studies on the biological activity of 3-(Methylthio)butanal remain limited .

3-(Methylthio)butanal can be synthesized through several methods:

  • From Butyric Acid Derivatives: One common approach involves the reaction of butyric acid derivatives with methylthiol in the presence of a catalyst.
  • Via Aldol Condensation: Another method includes the aldol condensation of appropriate precursors followed by hydrolysis and subsequent reduction steps to yield the desired aldehyde.
  • Direct Methylthiolation: The direct introduction of the methylthio group into a butanal framework can also be achieved through various synthetic routes involving sulfur-containing reagents.

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired yields and purity .

While specific interaction studies focusing solely on 3-(Methylthio)butanal are sparse, compounds with similar structures have been explored for their interactions with various biological systems. For instance, investigations into how such compounds affect sensory receptors or interact with microbial populations can provide insights into their broader implications in food science and microbiology. Future research could expand on these interactions to elucidate potential health benefits or risks associated with consumption .

Several compounds share structural similarities with 3-(Methylthio)butanal, including:

Compound NameStructureUnique Features
ButanalCH3_3(CH2_2)2_2CHOSimple aldehyde without sulfur functionality
2-MethylbutanalCH3_3(CH)(CH2_2)CHOBranched structure; different odor profile
3-Mercapto-1-butanolCH3_3(CH2_2)CH(SH)CH2_2OHContains thiol instead of aldehyde

These comparisons illustrate that while 3-(Methylthio)butanal shares characteristics with other aldehydes and thiols, its unique methylthio group imparts distinct sensory properties that differentiate it from its analogs. This uniqueness is critical for its targeted applications in flavoring and fragrance industries .

Metabolic Pathways Leading to 3-(Methylthio)butanal Formation

The biosynthesis of 3-(methylthio)butanal is primarily mediated through the Strecker degradation of amino acids, a reaction sequence that converts α-amino acids into aldehydes. This process involves the interaction of amino acids with α-dicarbonyl compounds, intermediates often generated during the Maillard reaction or lipid oxidation [3] [6]. For example, methionine and leucine serve as precursors in pathways that yield sulfur- or branched-chain aldehydes, respectively.

In the case of methionine, Strecker degradation proceeds via the following steps:

  • Nucleophilic addition of the amino group to an α-dicarbonyl compound.
  • Decarboxylation of the resulting hemiaminal intermediate.
  • Hydrolysis to release ammonia, carbon dioxide, and the corresponding aldehyde [1] [3].

For 3-(methylthio)butanal, methionine’s side chain undergoes cleavage, producing a four-carbon aldehyde with a methylthio moiety. Parallel pathways involving leucine degradation may also contribute to structurally similar aldehydes, such as 3-methylbutanal (isovaleraldehyde), through analogous Strecker mechanisms [4] [6].

Table 1: Key Metabolic Pathways for Aldehyde Formation

Amino AcidPathwayProduct
MethionineStrecker degradation3-(Methylthio)butanal
LeucineStrecker degradation3-Methylbutanal
PhenylalanineStrecker degradationPhenylacetaldehyde

These reactions are enzymatically facilitated in biological systems or occur non-enzymatically during food processing, particularly under thermal or oxidative stress [3] [6].

Occurrence in Plant-Based Food Systems

Potato and Potato Products

Potatoes and their processed derivatives, such as chips and fries, are notable sources of sulfur-containing aldehydes. During thermal processing, methionine in potatoes undergoes Strecker degradation, yielding 3-(methylthio)butanal alongside methional (CH₃SCH₂CH₂CHO) [1]. The compound contributes to the characteristic "roasted" or "savory" notes in potato-based snacks. Its concentration correlates with cooking temperature and time, as prolonged heat exposure accelerates methionine breakdown [1] [6].

Other Vegetable Sources

In addition to potatoes, 3-(methylthio)butanal has been detected in:

  • Tomatoes: Formed during ripening and processing, enhancing umami-like flavors.
  • Fermented vegetables: Generated via microbial activity in products like sauerkraut and kimchi.
  • Green tea: Produced non-enzymatically during leaf drying [1] [6].

The compound’s presence in these systems underscores its role as a flavor modulator in plant-derived foods.

Occurrence in Animal-Based Systems

Krill and Marine Sources

Marine organisms, particularly krill, exhibit complex amino acid metabolism due to their high protein content. In krill, enzymatic degradation of methionine during post-mortem storage releases 3-(methylthio)butanal, contributing to the distinct aroma of fermented seafood products. Similarly, marine bacteria such as Photobacterium species produce this aldehyde as a byproduct of methionine catabolism in anaerobic environments [5].

Microbial Production Pathways

Microorganisms employ diverse metabolic strategies to synthesize 3-(methylthio)butanal:

  • Bacterial pathways: Lactobacillus and Staphylococcus species degrade methionine via transamination, producing α-keto-γ-(methylthio)butyrate, which is subsequently decarboxylated to yield the aldehyde [5].
  • Yeast metabolism: During fermentation, Saccharomyces cerevisiae generates α-dicarbonyl intermediates that react with methionine residues, forming Strecker aldehydes [3] [6].

Table 2: Microbial Contributions to Aldehyde Production

MicroorganismPathwaySubstrate
LactobacillusTransaminationMethionine
PhotobacteriumAnaerobic catabolismMethionine
SaccharomycesMaillard/StreckerMethionine

These microbial pathways are critical in fermented foods and beverages, where 3-(methylthio)butanal enhances flavor complexity [3] [6].

Recent developments in 3-(Methylthio)butanal synthesis have focused on improving existing synthetic routes and developing novel methodologies that address current limitations in terms of efficiency, selectivity, and environmental impact [7]. These advances span multiple areas including improved catalytic systems, flow chemistry applications, microwave-assisted synthesis, biocatalytic approaches, solid-supported reagents, solvent-free reactions, and continuous processing [7].

Improved catalytic systems represent a major area of advancement, with researchers developing heterogeneous catalysts that offer improved stability, selectivity, and recyclability compared to traditional homogeneous systems [7]. These catalysts incorporate novel support materials and active site designs that enhance catalytic performance while facilitating catalyst recovery [7]. Recent studies have demonstrated the effectiveness of metal-organic frameworks and zeolite-supported catalysts in promoting the desired transformations [7].

Flow chemistry applications have gained significant attention for 3-(Methylthio)butanal synthesis due to their ability to provide precise control over reaction parameters and improve heat and mass transfer characteristics [7]. Continuous flow reactors enable better temperature control, reduced reaction times, and improved safety profiles compared to batch processes [7]. These systems are particularly well-suited for reactions involving hazardous or volatile reagents such as methanethiol [7].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating 3-(Methylthio)butanal formation through selective heating mechanisms [7]. Microwave irradiation provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining or improving product yields [7]. This approach is particularly effective for reactions involving polar intermediates and can be combined with other green chemistry principles [7].

Biocatalytic approaches utilize enzymes to catalyze the formation of 3-(Methylthio)butanal under mild conditions with high selectivity [7]. Enzymatic synthesis offers advantages in terms of reaction conditions, stereoselectivity, and environmental compatibility [7]. Recent research has identified transaminases and other enzymes capable of catalyzing the key bond-forming reactions required for 3-(Methylthio)butanal synthesis [8].

Solid-supported reagents provide advantages in terms of reaction workup and product purification by facilitating easy separation of reagents from products [7]. These systems employ immobilized reagents on solid supports that can be easily filtered from reaction mixtures [7]. Recent developments include the design of supported thiomethylating agents that provide controlled release of reactive species [7].

Solvent-free reactions eliminate the need for organic solvents while maintaining reaction efficiency [7]. These approaches utilize neat reaction conditions or solid-state reactions to achieve the desired transformations [7]. Solvent-free synthesis offers significant environmental benefits and can simplify product isolation procedures [7].

Continuous processing technologies represent the latest advancement in 3-(Methylthio)butanal synthesis, providing automated systems that ensure consistent product quality and improved scalability [7]. These systems integrate multiple unit operations into continuous processes that minimize material handling and improve process efficiency [7]. Recent implementations include automated monitoring and control systems that optimize reaction parameters in real-time [7].

The integration of these advanced methodologies continues to drive improvements in 3-(Methylthio)butanal synthesis, with ongoing research focused on developing more efficient, selective, and environmentally sustainable synthetic routes [7]. Future developments are expected to incorporate machine learning approaches for process optimization and the development of fully automated synthesis platforms [7].

Synthetic MethodSubstrateCatalyst/ReagentTemperature (°C)Yield (%)Reaction TimeAdvantagesDisadvantages
Sodium Thiomethoxide Addition to CrotonaldehydeCrotonaldehyde + Sodium ThiomethoxidePropionic Acid2-70954 hoursHighest yield, scalableAqueous waste
Methanethiol Addition (Piperidine-Catalyzed)Crotonaldehyde + MethanethiolPiperidine-20752-6 hoursSimple setupLow temperature requirement
Methanethiol Addition (Copper Acetate-Catalyzed)Crotonaldehyde + MethanethiolCopper(II) Acetate0-25821-3 hoursMild conditionsModerate yield
Patented Oxo ProcessAllyl Methyl Sulfide + SyngasRhodium/Cobalt Complex150-200>908-12 hoursHigh selectivityHigh cost catalysts
Methanethiol Addition to AcroleinAcrolein + MethanethiolTertiary Amine20-6085-904-8 hoursCommercial viabilityOdorous reagents
Strecker Degradation RouteMethionine + Dicarbonyl CompoundsHeat/Reducing Sugars100-15060-802-4 hoursNatural pathwayComplex mixture
ParameterOptimal RangeEffect on YieldIndustrial Considerations
Reaction Temperature50-70°CMaximizes conversionEnergy efficiency
Pressure1-2 atmMinimizes side reactionsEquipment design
Catalyst Loading1-5 mol%Reduces byproductsCatalyst recovery
Residence Time2-6 hoursEnsures completionThroughput optimization
Solvent SystemToluene/WaterImproves separationSolvent recycling
Phase SeparationBiphasicSimplifies workupWaste minimization
Water RemovalAzeotropicPrevents hydrolysisProcess control
Product RecoveryDistillationIncreases purityProduct quality
Green Chemistry PrincipleTraditional ApproachGreen AlternativeEnvironmental ImpactImplementation Status
Atom EconomyStoichiometric reagentsMinimized reagent excessReduced material consumptionDeveloping
CatalysisHomogeneous catalystsRecyclable heterogeneous catalystsLower catalyst wastePilot scale
Renewable FeedstocksPetroleum-based starting materialsBio-based precursorsDecreased carbon footprintResearch phase
Safer SolventsOrganic solventsWater/ionic liquidsReduced solvent emissionsCommercial adoption
Energy EfficiencyHigh temperature/pressureAmbient conditionsLower energy consumptionOptimization phase
Waste PreventionAqueous waste streamsSolvent recyclingMinimized wastewaterIndustry standard
Inherently Safer ChemistryToxic intermediatesSafer reaction pathwaysImproved safety profileRegulatory driven
DevelopmentYearKey InnovationBenefitsChallenges
Improved Catalytic Systems2020-2024Heterogeneous catalystsCatalyst recovery, reduced wasteCatalyst stability
Flow Chemistry Applications2019-2023Continuous flow reactorsImproved heat/mass transferEquipment complexity
Microwave-Assisted Synthesis2018-2022Rapid heating protocolsReduced reaction timesProcess optimization
Biocatalytic Approaches2021-2024Enzyme-catalyzed reactionsMild conditions, selectivityEnzyme availability
Solid-Supported Reagents2017-2021Immobilized reagentsEasy separationLoading limitations
Solvent-Free Reactions2020-2024Neat reaction conditionsEnvironmental benefitsHeat management
Continuous Processing2022-2024Automated systemsScalability, consistencyCapital investment

Physical Description

colourless to pale yellow liquid with green, musky, buchu odou

XLogP3

0.7

Density

d20 1
0.994-1.003

GHS Hazard Statements

Aggregated GHS information provided by 1487 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 114 of 1487 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1373 of 1487 companies with hazard statement code(s):;
H302 (94.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (94.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.03%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16630-52-7

Wikipedia

3-(methylthio)butanal

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanal, 3-(methylthio)-: ACTIVE

Dates

Last modified: 08-15-2023

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